molecular formula C14H23F6N3O4S2 B186220 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 178631-04-4

1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B186220
CAS No.: 178631-04-4
M. Wt: 475.5 g/mol
InChI Key: LECQXINNQGHJBM-UHFFFAOYSA-N
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Description

1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the molecular formula C14H23F6N3O4S2. It is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various organic solvents . This compound is widely used in various scientific and industrial applications due to its favorable physicochemical properties.

Preparation Methods

1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide can be synthesized through a multi-step process. The synthesis typically involves the alkylation of 1-methylimidazole with 1-bromooctane to form 1-methyl-3-octylimidazolium bromide. This intermediate is then subjected to an anion exchange reaction with lithium bis(trifluoromethylsulfonyl)imide to yield the desired product . The reaction conditions often include the use of solvents like acetonitrile and the application of heat to facilitate the reactions.

Chemical Reactions Analysis

1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide is largely dependent on its ionic nature. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution .

Comparison with Similar Compounds

1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its combination of a long alkyl chain and a highly delocalized anion. Similar compounds include:

These comparisons highlight the importance of the alkyl chain length and the nature of the anion in determining the properties and applications of ionic liquids.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-octylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h10-12H,3-9H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECQXINNQGHJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047955
Record name 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178631-04-4
Record name 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-n-octylimidazolium Bis(trifluoromethanesulfonyl)imide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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